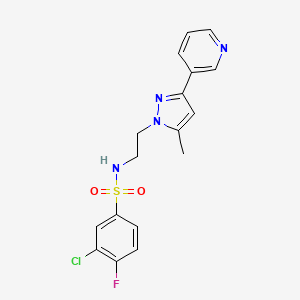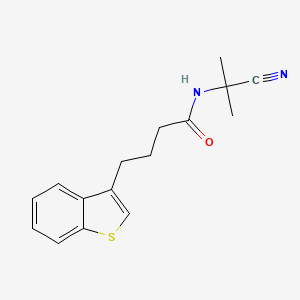
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC, which is found in marijuana. JWH-018 is one of the most commonly used synthetic cannabinoids and has been the subject of extensive research due to its potential medical applications.
作用機序
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, appetite, and mood. When 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-tumor agent.
実験室実験の利点と制限
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. In addition, it can be used to study the endocannabinoid system and its role in various physiological processes. However, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide also has several limitations. Its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.
将来の方向性
There are several future directions for research on 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as an anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the long-term effects of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide use and its potential for abuse.
合成法
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-cyanomethyl-2-methylpropan-2-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.
科学的研究の応用
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been the subject of extensive research due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and may also have potential as a treatment for anxiety and depression. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been used in research to study the endocannabinoid system and its role in the regulation of pain, appetite, and mood.
特性
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(2-cyanopropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,11-17)18-15(19)9-5-6-12-10-20-14-8-4-3-7-13(12)14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSVZBUGLAZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

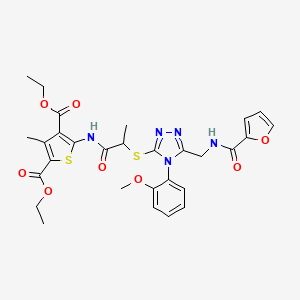
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)


amine hydrochloride](/img/no-structure.png)
![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)

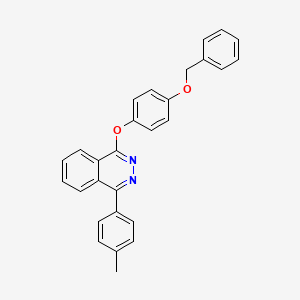
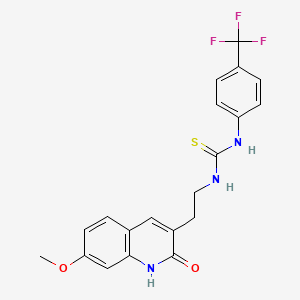
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)
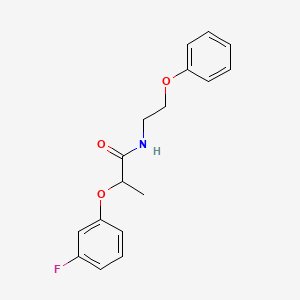
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
